molecular formula C18H18N2O3S B4325142 5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one

5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B4325142
M. Wt: 342.4 g/mol
InChI Key: IXMYZTAJYOTFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one, also known as DQ-661, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This inhibition leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been found to have a variety of other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and fungi, as well as inhibit the activity of certain enzymes. It has also been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its potent antitumor activity, which makes it a promising candidate for further research in cancer treatment. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design targeted therapies.

Future Directions

There are several future directions for research on 5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one. One area of focus could be on the development of more targeted therapies based on a better understanding of the mechanism of action. Another area of research could be on the potential use of this compound in combination with other cancer treatments to enhance their efficacy. Finally, further research could be conducted on the potential use of this compound in the treatment of other diseases, such as bacterial and fungal infections.

Scientific Research Applications

5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in a variety of scientific research studies. One of the key areas of research has been in the treatment of cancer. Studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.

Properties

IUPAC Name

5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-19-16-9-8-15(11-14(16)12-18(19)21)24(22,23)20-10-4-6-13-5-2-3-7-17(13)20/h2-3,5,7-9,11H,4,6,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMYZTAJYOTFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
Reactant of Route 6
5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one

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